
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is a deuterium-labeled compound, which is a metabolite of Tolperisone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in metabolic research and as a chemical reference for identification and quantification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves the incorporation of deuterium into the Tolperisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the needs of various research and industrial applications .
化学反応の分析
Types of Reactions
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
作用機序
The precise mechanism of action of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is not fully understood. it is known to block sodium and calcium channels, which affects the nervous system. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . This action helps in relieving muscle spasticity and other related conditions .
類似化合物との比較
Similar Compounds
Some compounds similar to Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) include:
Tolperisone: The parent compound, used as a muscle relaxant.
Tolperisone hydrochloride: Another derivative of Tolperisone with similar applications.
Other deuterium-labeled analogs: Various deuterium-labeled compounds used in metabolic research.
Uniqueness
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.
特性
分子式 |
C16H24ClNO4 |
|---|---|
分子量 |
339.88 g/mol |
IUPAC名 |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH.H2O/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H;1H2/i2D2,3D2,4D2,9D2,10D2;; |
InChIキー |
RBEFTRIOBIYJOF-GHAGIRIOSA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].O.Cl |
正規SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


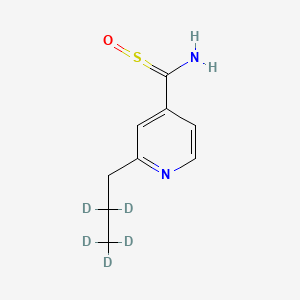
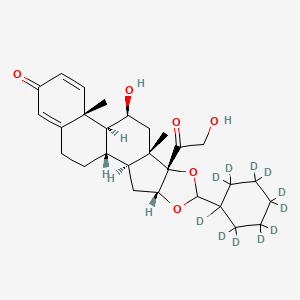

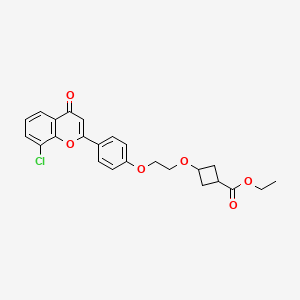


![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
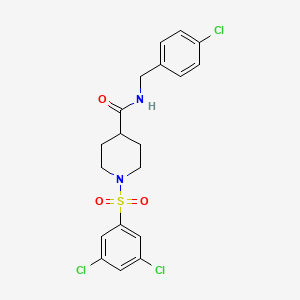
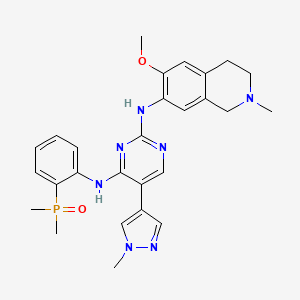
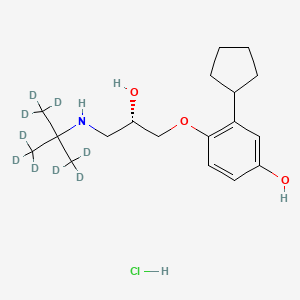
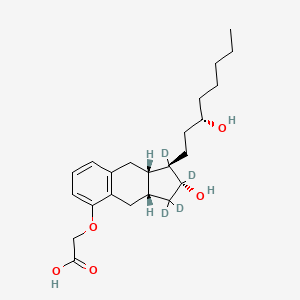
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)


